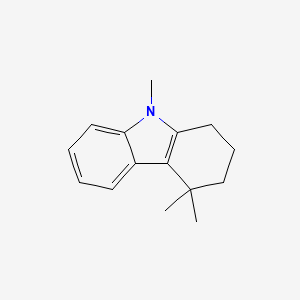
4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic organic compound with a tricyclic structure. It consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is a derivative of carbazole, which is known for its aromatic properties and significant role in various chemical and industrial applications .
Métodos De Preparación
The synthesis of 4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods:
Borsche-Drechsel Cyclization: This classic laboratory synthesis involves the condensation of phenylhydrazine with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole.
Bucherer Carbazole Synthesis: This method uses naphthol and an aryl hydrazine to form carbazole derivatives.
Graebe-Ullmann Reaction: Another traditional method for synthesizing carbazole derivatives.
Industrial production often involves the selective crystallization from molten coal tar at high temperatures or low pressure, as carbazole concentrates in the anthracene distillate during coal tar distillation .
Análisis De Reacciones Químicas
4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole itself.
Reduction: Reduction reactions can convert carbazole derivatives back to their tetrahydro forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings of the compound.
Major products formed from these reactions include carbazole, tetrahydrocarbazole, and various substituted derivatives .
Aplicaciones Científicas De Investigación
4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its reactivity and binding properties . Additionally, the nitrogen atom in the five-membered ring can act as a nucleophile, participating in various chemical reactions .
Comparación Con Compuestos Similares
4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole can be compared with other similar compounds, such as:
2,3,4,9-Tetrahydro-1H-carbazole: This compound lacks the methyl groups present in this compound, resulting in different chemical properties and reactivity.
1,2,3,4-Tetrahydrocarbazole: Another derivative of carbazole, differing in the position and number of hydrogen atoms.
5,6,7,8-Tetrahydrocarbazole: This compound has a different arrangement of hydrogen atoms, affecting its chemical behavior.
Propiedades
Número CAS |
683800-18-2 |
|---|---|
Fórmula molecular |
C15H19N |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
4,4,9-trimethyl-2,3-dihydro-1H-carbazole |
InChI |
InChI=1S/C15H19N/c1-15(2)10-6-9-13-14(15)11-7-4-5-8-12(11)16(13)3/h4-5,7-8H,6,9-10H2,1-3H3 |
Clave InChI |
OHSVPCKIDJEBIC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2=C1C3=CC=CC=C3N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


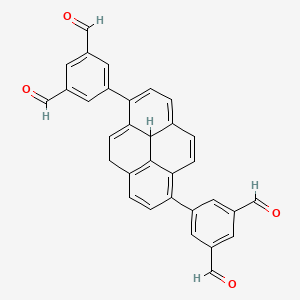
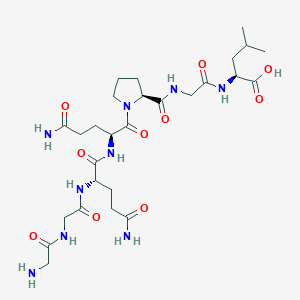
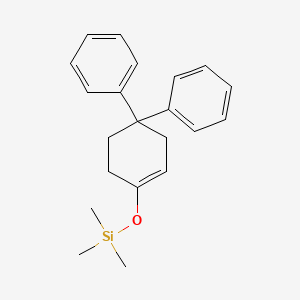
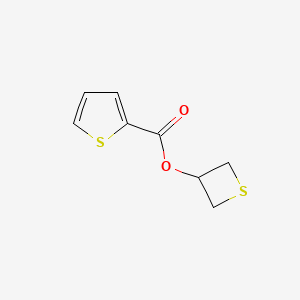
![5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-2H-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B12517494.png)
![2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)
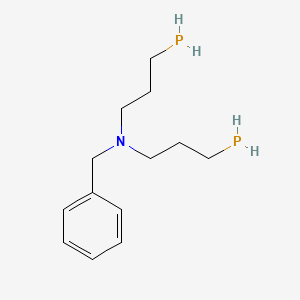
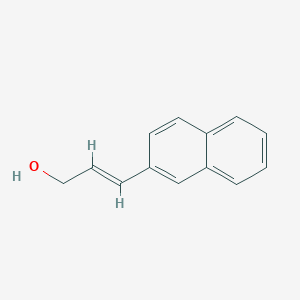
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
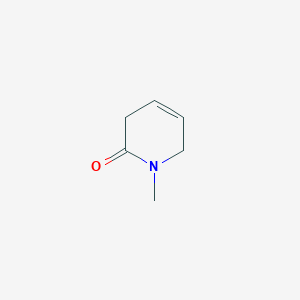
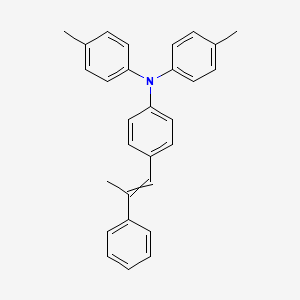
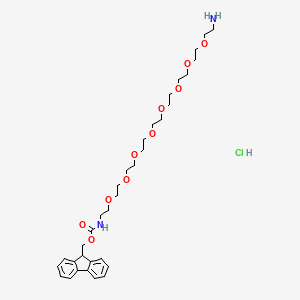
![Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-](/img/structure/B12517547.png)
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)
